5-(4-Carboxyphenyl)picolinic acid
Description
Contextualization of Picolinic Acid Frameworks in Contemporary Chemical Research
Picolinic acid, also known as pyridine-2-carboxylic acid, and its derivatives are significant compounds in modern chemical research. ontosight.ainih.gov These pyridine-based molecules are noted for their versatile applications, which stem from their unique structural and electronic characteristics. nih.gov In the realm of medicinal chemistry, picolinic acid derivatives have been instrumental in the development of a wide array of therapeutic agents for treating conditions such as tuberculosis, cancer, diabetes, and various inflammatory diseases. dovepress.com Their ability to chelate metal ions is a key feature, making them valuable in the design of drugs and diagnostic tools. nih.govontosight.ai For instance, they are used in creating magnetic resonance imaging (MRI) contrast agents and in radiolabeling for cancer therapy. nih.gov
The applications of picolinic acid frameworks extend into materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.orgnih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxyl group provide effective coordination sites for metal ions, facilitating the construction of diverse and functional porous materials. researchgate.netnih.gov These materials are investigated for their potential in gas storage, separation, and catalysis. mdpi.com The adaptability of the picolinic acid structure, which can be modified with various functional groups, allows for the fine-tuning of the properties of these materials for specific applications. ontosight.aipensoft.net
Historical Development and Synthetic Utility of Pyridine Carboxylate Ligands
The study of pyridine carboxylic acids, including picolinic acid, has a rich history. Picolinic acid itself is a natural product, an intermediate in the metabolism of tryptophan. nih.gov Historically, the synthesis of picolinic acid often involved the oxidation of α-picoline. orgsyn.org Over time, more sophisticated synthetic methods have been developed to create a wide range of pyridine carboxylate ligands with tailored properties. These methods include multi-component reactions and transition metal-catalyzed cross-coupling reactions, which allow for the introduction of various substituents onto the pyridine ring. rsc.orgumsl.edu
The synthetic utility of pyridine carboxylate ligands is vast. They are fundamental building blocks in supramolecular chemistry, where their ability to form predictable interactions with metal ions is exploited to construct complex architectures. rsc.orgacs.org In coordination chemistry, these ligands are prized for their ability to stabilize metal ions in various oxidation states and to influence the geometry and reactivity of the resulting metal complexes. researchgate.netdergipark.org.tr The development of new pyridine dicarboxamide ligands, for example, has led to the synthesis of novel mono- and polynuclear copper complexes with interesting structural and magnetic properties. rsc.org The ongoing research into new synthetic routes and applications of pyridine carboxylate ligands continues to expand their role in both fundamental and applied chemistry. rsc.orgrsc.org
Structural Features and Chemical Versatility of 5-(4-Carboxyphenyl)picolinic Acid
This compound is a dicarboxylic acid derivative of picolinic acid that has garnered significant interest in the field of coordination chemistry and materials science. acs.orgnih.gov Its rigid and angular structure, combined with the presence of two carboxylic acid groups and a pyridine nitrogen atom, makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgbldpharm.com The IUPAC name for this compound is 5-(4-carboxyphenyl)pyridine-2-carboxylic acid. nih.gov
The chemical versatility of this compound arises from its multiple coordination sites. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxyl groups can coordinate to one or more metal centers, leading to the formation of a wide variety of structures, from discrete 0D monomers to complex 3D frameworks. rsc.org The specific structure obtained is influenced by factors such as the choice of metal ion, the reaction conditions (e.g., temperature and solvent), and the use of ancillary ligands. acs.orgrsc.org This adaptability allows for the rational design of materials with specific topologies and properties, such as catalytic activity or luminescence. acs.orgrsc.org For instance, a manganese-based coordination polymer constructed from this ligand has been shown to be an effective and recyclable catalyst for the cyanosilylation of aldehydes. acs.org
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 1261898-79-6 |
| Molecular Formula | C13H9NO4 |
| Molecular Weight | 243.21 g/mol |
| IUPAC Name | 5-(4-carboxyphenyl)pyridine-2-carboxylic acid |
| Synonyms | 5-(4-Carboxyphenyl)pyridine-2-carboxylic acid |
This data is compiled from multiple sources. nih.govbldpharm.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXXSWHGWPOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Carboxyphenyl Picolinic Acid and Its Derivatives
Established Synthetic Pathways for Picolinic Acid Scaffolds
The construction of the core picolinic acid framework is the initial step towards the target molecule. Various conventional methods have been developed for creating these essential precursors.
Picolinic acid (pyridine-2-carboxylic acid) is a fundamental building block, and its synthesis from readily available precursors like 2-picoline has been extensively studied. wikipedia.org Common laboratory and industrial methods include:
Oxidation of 2-Picoline: The oxidation of the methyl group of 2-picoline (α-picoline) is a primary route. A widely used laboratory method involves oxidation with potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org Commercially, picolinic acid can be produced by the ammoxidation of 2-picoline to 2-cyanopyridine (B140075), followed by hydrolysis of the nitrile group. wikipedia.org Oxidation using nitric acid is another established method. wikipedia.orgorgsyn.org
Hydrolysis of 2-Cyanopyridine: Picolinic acid can be efficiently prepared by the hydrolysis of 2-cyanopyridine. chemicalbook.com For instance, heating 2-cyanopyridine with sodium hydroxide, followed by acidification, yields picolinic acid. chemicalbook.com
Formation of Picolinoyl Chloride: For further derivatization, picolinic acid is often converted to its more reactive acid chloride. This is typically achieved by treating picolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). umsl.eduprepchem.com
A summary of common precursor synthesis methods is presented below.
| Precursor | Reagent(s) | Product | Reference(s) |
| 2-Picoline | Potassium Permanganate (KMnO₄) | Picolinic Acid | wikipedia.orgorgsyn.org |
| 2-Picoline | O₂, NH₃, then H₂O | Picolinic Acid | wikipedia.org |
| 2-Cyanopyridine | NaOH, then HCl | Picolinic Acid | chemicalbook.com |
| Picolinic Acid | Thionyl Chloride (SOCl₂) | Picolinoyl Chloride | umsl.eduprepchem.com |
Once the picolinic acid scaffold is obtained, various derivatization strategies can be employed to introduce substituents at different positions on the pyridine (B92270) ring. These methods are crucial for building more complex molecules.
Esterification (Picolinates): Picolinic acids are frequently converted to their esters (picolinates). This derivatization is not only a protecting group strategy but is also used to enhance analytical properties for techniques like HPLC and mass spectrometry. researchgate.netnih.govresearchgate.net A common approach is the mixed anhydride (B1165640) method, which utilizes reagents such as 2-methyl-6-nitrobenzoic anhydride. researchgate.netnih.gov
Decarboxylative Halogenation: A transition-metal-free method allows for the synthesis of 2-halogen-substituted pyridines from 2-picolinic acids. rsc.org This reaction uses dihalomethane as the halogen source and proceeds effectively for picolinic acids with various substituents on the pyridine ring. rsc.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing carbon-based substituents. For example, extended aminopicolinic acids have been synthesized using this method to couple terminal alkynes to a halogenated picolinic acid derivative. umsl.edu
| Derivatization Type | Reagents/Method | Purpose | Reference(s) |
| Esterification | 2-Methyl-6-nitrobenzoic anhydride | Analytical derivatization, synthesis | researchgate.netnih.gov |
| Decarboxylative Halogenation | Dihalomethane, O₂ | Synthesis of 2-halopyridines | rsc.org |
| Sonogashira Coupling | Alkyne, Pd catalyst, Cu(I) iodide | C-C bond formation | umsl.edu |
Targeted Synthesis of 5-(4-Carboxyphenyl)picolinic Acid and its Analogues
The specific synthesis of this compound requires precise control over the placement of the carboxyphenyl group at the C-5 position of the picolinic acid ring.
Achieving regioselectivity is a central challenge in pyridine chemistry. For the synthesis of the title compound, a cross-coupling reaction is the most logical approach. This typically involves a Suzuki coupling reaction between a 5-halopicolinate and a boronic acid derivative.
Strategies to control regiochemistry in pyridine functionalization include:
Use of Pre-functionalized Pyridines: The most direct route involves starting with a pyridine already functionalized at the desired positions, such as 5-bromopicolinic acid.
Blocking Groups: The Minisci reaction, a method for radical alkylation, can be directed to specific positions using blocking groups. For example, a maleate-derived blocking group can direct Minisci-type alkylation specifically to the C-4 position, allowing other positions to be functionalized separately. nih.gov
Directed C-H Functionalization: Modern methods using visible-light-driven photocatalysis can achieve site-selective functionalization. For instance, by choosing the appropriate radical precursor, one can direct functionalization to either the C-2 or C-4 positions of pyridinium (B92312) derivatives. acs.org
While a specific documented synthesis for this compound is not detailed in the provided search results, the synthesis of a related compound, 6-(4-cyanophenyl)picolinic acid, has been described involving the reaction of 4-cyanobenzaldehyde (B52832) with picolinic acid, indicating that direct C-H activation or condensation-type reactions are also explored for creating such bi-aryl systems.
The directed synthesis of this compound via a Suzuki coupling would involve specific precursors and reaction conditions.
Key Precursors:
A 5-substituted picolinic acid derivative: This would typically be a 5-halogenated picolinic acid, such as methyl 5-bromopicolinate. The ester form is often used to prevent interference from the carboxylic acid group during the coupling reaction. The synthesis of such precursors can start from picolinic acid itself, followed by regioselective halogenation.
A 4-carboxyphenyl boronic acid derivative: The coupling partner would be 4-carboxyphenylboronic acid or, more commonly, its ester equivalent, such as 4-(dihydroxyboryl)benzoic acid methyl ester, to avoid side reactions.
Typical Suzuki Coupling Conditions: The reaction would be carried out in the presence of a palladium catalyst and a base. The final step would involve the hydrolysis of the ester groups to yield the dicarboxylic acid product.
| Component | Example | Function |
| Picolinic Acid Precursor | Methyl 5-bromopicolinate | Aryl halide partner |
| Boronic Acid Precursor | 4-(Methoxycarbonyl)phenylboronic acid | Aryl boronic acid partner |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the cross-coupling |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Activates the boronic acid |
| Solvent | Toluene/Ethanol (B145695)/Water mixture | Dissolves reactants and reagents |
| Final Step | Base or Acid Hydrolysis (e.g., NaOH or HCl) | Deprotects the carboxyl groups |
Green Chemistry Principles in the Synthesis of Picolinic Acid Derivatives
Modern synthetic chemistry emphasizes sustainability, and several approaches aligning with green chemistry principles have been applied to the synthesis of picolinic acid and its derivatives.
Transition-Metal-Free Reactions: The development of reactions that avoid heavy or toxic metals is a key goal of green chemistry. The decarboxylative halogenation of 2-picolinic acids using dihalomethane and oxygen is an example of a transition-metal-free process. rsc.org
Heterogeneous Catalysis: Using catalysts that are easily separated from the reaction mixture and can be reused is highly desirable. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully used for the synthesis of picolinate (B1231196) derivatives. nih.gov This catalyst facilitates the reaction in ethanol at room temperature and can be recycled. nih.gov
Mild Reaction Conditions: A green chemistry approach for synthesizing picolinic acid from 2-pyridinemethanol (B130429) has been reported using tert-butyldimethylsilyl chloride in a methanol-water solvent system at room temperature, avoiding harsh oxidizing agents and high temperatures. chemicalbook.com
These examples demonstrate a clear trend towards developing more environmentally benign methods for the synthesis of this important class of compounds.
Solvent-Free and Environmentally Benign Reaction Media
The elimination or replacement of volatile and hazardous organic solvents is a primary goal in modern organic synthesis. Water is a highly desirable medium due to its non-toxic, non-flammable, and abundant nature. The synthesis of related heterocyclic compounds, for example, has been successfully conducted almost entirely in water, a process that significantly reduces material inputs and organic solvent use. rsc.org One such process demonstrated a 77% reduction in material inputs and a 94% decrease in organic solvent use compared to traditional manufacturing methods. rsc.org
Solvent-free reactions represent another key strategy for environmentally benign synthesis. These reactions, often facilitated by techniques such as microwave irradiation or mechanochemistry, proceed with reactants in their neat form, thereby eliminating the need for solvents entirely. nih.gov This approach not only prevents pollution associated with solvent production and disposal but can also lead to higher reaction rates and yields. For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions, showcasing a highly efficient and green protocol. nih.gov The development of such methods for picolinic acid derivatives is a significant step toward sustainable chemical manufacturing.
Catalyst Systems for Sustainable Chemical Synthesis
Catalysis is fundamental to sustainable chemistry, offering pathways that are more selective and efficient, operate under milder conditions, and generate less waste than stoichiometric reactions. In the synthesis of picolinic acid derivatives and other nitrogen-containing heterocycles, there is a strong emphasis on developing novel catalyst systems.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. researchgate.net For example, a pillar-layered metal-organic framework (MOF) has been designed and used as an efficient heterogeneous catalyst for the synthesis of 1,8-naphthyridines, achieving good yields and allowing for easy catalyst recycling. researchgate.net Similarly, palladium-based catalytic systems have been developed for one-pot syntheses, such as the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide, where the catalyst's ligands and the solvent system are crucial for achieving high selectivity. mdpi.com The application of such reusable and highly selective catalysts is a key area of research for the sustainable production of complex molecules like this compound.
The use of minute quantities of catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (2 mol%), has also proven effective in promoting direct amide synthesis under solvent-free conditions, further demonstrating the power of catalysis to create environmentally friendly protocols with limited waste. nih.gov
Microwave-Assisted and Mechanochemical Synthesis Protocols
Alternative energy sources are being explored to enhance reaction rates and reduce energy consumption. Microwave-assisted organic synthesis has emerged as a powerful green technology, noted for increasing reaction yields, minimizing by-products, and drastically shortening reaction times compared to conventional heating methods. nih.govnih.gov
Microwave irradiation has been successfully employed in the one-pot, multicomponent synthesis of various heterocyclic compounds. nih.govpensoft.net For example, the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using microwave irradiation was significantly faster and resulted in higher yields than conventional heating methods. nih.gov A comparative analysis highlights the green credentials of the microwave-assisted approach.
Table 1: Green Metrics Comparison for Conventional vs. Microwave Synthesis nih.gov
| Metric | Conventional Method | Microwave Method | Advantage |
|---|---|---|---|
| Reaction Time | 10-12 hours | 15-20 minutes | Drastically shorter reaction time |
| Product Yield | 61% | 87% | Higher yield |
| Process Mass Intensity (PMI) | 20.37 | 7.94 | Lower (greener) |
Data derived from the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov
This methodology is often combined with solvent-free conditions, further enhancing its environmental benefits. nih.gov The application of microwave heating in the synthesis of 5-phenyl-1,3,4-oxadiazole derivatives, for instance, led to a significant reduction in reaction time from several hours to just 1-2.5 hours while maintaining high product yields. mdpi.com Although specific protocols for the mechanochemical synthesis of this compound are not widely documented, this solvent-free technique, which involves grinding solid reactants together, holds promise as another sustainable synthetic route.
Coordination Chemistry and Ligand Properties
Ligand Design Principles for Pyridine (B92270) Carboxylate Systems
The design of ligands like 5-(4-Carboxyphenyl)picolinic acid is rooted in the principles of supramolecular chemistry, where predictable coordination motifs are used to assemble molecular units into larger, functional structures. Pyridine carboxylate systems are particularly valued for their stability, tunable size, and versatile coordination capabilities. acs.orguab.cat
This compound is a multitopic or ditopic ligand, meaning it possesses two distinct coordination sites. rsc.org These sites are the picolinate (B1231196) unit and the terminal carboxylate on the phenyl ring. This dual functionality allows the ligand to act as a bridge between multiple metal centers, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org The semi-rigid phenyl-pyridine core provides a stable and predictable linker for constructing these extended networks. researchgate.net The strategic placement of donor groups on a rigid aromatic backbone is a key principle in designing ligands capable of forming robust, multidimensional structures. nih.gov
While the picolinate moiety typically chelates a single metal center, the carboxyphenyl substituent provides a secondary site for coordination, enabling the ligand to link to other metal centers. researchgate.net This terminal carboxyl group can coordinate to a second metal ion, acting as a bridging unit and extending the structure into one, two, or three-dimensional networks. acs.orguab.cat The length and rigidity of the phenyl spacer are critical design elements, influencing the distance and orientation between metal nodes in the resulting framework. This ability to propagate the network makes ligands like this compound valuable building blocks for creating porous materials and other functional metal-organic architectures. researchgate.netuab.cat
Denticity and Coordination Modes of this compound
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound exhibits variable coordination behaviors depending on the reaction conditions and the nature of the metal ion involved.
The most common coordination mode for the picolinic acid portion of the molecule is bidentate chelation. researchgate.netaskfilo.com In this mode, the ligand uses the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable complex with a metal ion. researchgate.netnih.gov This κ²(N,O) chelation is a recurring motif in the coordination chemistry of picolinic acid and its derivatives. researchgate.netrsc.org This interaction typically results in the formation of a stable five-membered ring, as observed in numerous metal complexes with picolinate-type ligands. researchgate.netnih.gov
Table 1: Coordination Modes of Picolinate-Type Ligands
| Ligand Fragment | Coordination Mode | Donor Atoms | Resulting Structure |
|---|---|---|---|
| Picolinate Moiety | Bidentate Chelate | Pyridine-N, Carboxylate-O | 5-membered metallacycle |
In the formation of supramolecular assemblies and coordination polymers, the carboxyl group of the carboxyphenyl substituent plays a crucial bridging role. researchgate.netrsc.org After the picolinate end has chelated a metal ion, the terminal carboxylate can coordinate to an adjacent metal center. This bridging can occur in several ways, such as a monodentate fashion or a bidentate syn-syn or syn-anti bridging mode, linking metal units into extended chains, layers, or frameworks. acs.org This ability to connect metal-ligand nodes is fundamental to the construction of metal-organic frameworks, where the ligand serves as the "strut" and the metal ion or cluster serves as the "joint". researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid |
| picolinic acid |
| pyridine-2-carboxaldehyde |
| pyridine-2-acetate |
Investigation of Proton Transfer Salts and Ionic Interactions in Coordination Systems
The formation of coordination compounds with ligands bearing acidic protons, such as this compound, is fundamentally influenced by proton transfer events and the resulting ionic interactions. These processes dictate the ligand's charge, its coordination mode, and ultimately the dimensionality and topology of the resulting supramolecular assembly. The acidic protons on the two carboxyl groups of this compound can be fully or partially transferred to a base or be removed upon coordination to a metal center. This deprotonation is a critical step, creating anionic carboxylate groups that readily bind to cationic metal ions, forming stable coordination polymers or metal-organic frameworks (MOFs).
The extent of this proton transfer is a key factor in the synthesis of these materials and can be influenced by various factors such as the pH of the reaction medium, the nature of the metal ion, and the presence of other coordinating or charge-balancing species. rsc.org In many systems involving pyridine-dicarboxylic acids, the ligand can exist in neutral, partially deprotonated (monoanionic), or fully deprotonated (dianionic) forms. rsc.org
Research into analogous pyridine-dicarboxylic acid ligands provides significant insight into the proton transfer and ionic interactions relevant to this compound. For instance, studies on pyridine-2,6-dicarboxylic acid (pydcH₂) have demonstrated the synthesis of distinct "proton transfer compounds". rsc.org In these complexes, the ligand can be found in its neutral (pydcH₂), monoanionic (pydcH⁻), or dianionic (pydc²⁻) form, leading to the creation of either neutral or cationic complexes with varying ionic interactions. rsc.org For example, the reaction with Co(II) can yield a neutral complex, [Co(pydc)(pydcH₂)]·3H₂O, where one ligand is dianionic and the other is neutral, showcasing intramolecular proton transfer dynamics. rsc.org In contrast, reaction with Ni(II) can produce [Ni(pydcH)₂]·H₃O·2H₂O, where the ligand is monoanionic. rsc.org
The table below summarizes the observed deprotonation states and resulting structural dimensionalities for coordination polymers formed with related carboxy-functionalized picolinate linkers. This data illustrates how proton transfer is integral to the crystal engineering of such systems.
| Ligand Name | Deprotonation State(s) | Metal Ion(s) | Resulting Structure Type |
| Pyridine-2,6-dicarboxylic acid (pydcH₂) | pydc²⁻, pydcH⁻, pydcH₂ | Co(II), Ni(II), Cr(III) | 0D (Discrete Complexes) |
| 5-(3,4-Dicarboxylphenyl)picolinic acid (H₃dppa) | Hdppa²⁻, dppa³⁻ | Mn(II), Ni(II), Zn(II) | 0D, 1D, 2D |
| 5-(3-carboxyphenyl)picolinic acid (H₂cpic) | cpic²⁻ | Mn(II), Cd(II), Zn(II) | 0D (Dimer), 1D, 2D, 3D |
This table is generated based on findings from analogous systems to illustrate the principles of proton transfer and its effect on structural diversity. rsc.orgrsc.orgacs.org
Metal Complexes and Metal Organic Frameworks Mofs Involving 5 4 Carboxyphenyl Picolinic Acid
Formation of Discrete Metal Complexes with 5-(4-Carboxyphenyl)picolinic Acid
Discrete metal complexes are formed when a central metal ion coordinates with a limited number of ligands, resulting in individual, well-defined molecular entities rather than extended polymeric structures.
Transition Metal Complexes (e.g., Co(II), Mn(II), Ni(II), Cu(II), Zn(II))
The interaction of this compound and its derivatives with transition metals such as cobalt(II), manganese(II), nickel(II), copper(II), and zinc(II) has been a subject of significant research. These complexes often exhibit interesting structural features and potential applications in catalysis and materials science. For instance, the use of related carboxy functionalized picolinate (B1231196) linkers has led to the synthesis of various coordination polymers with diverse dimensionalities, from 1D chains to 3D frameworks. acs.org The specific metal ion and reaction conditions, such as the presence of auxiliary ligands, can influence the final structure. rsc.orgacs.org
For example, studies on picolinic acid and its derivatives have shown the formation of various complexes with these transition metals. orientjchem.orgbg.ac.rsbg.ac.rs The coordination environment of the metal ion is a key aspect of these complexes. In many cases, the metal center adopts a distorted octahedral geometry. researchgate.netnih.gov The versatility of picolinic acid-based ligands allows for the formation of not only simple mononuclear complexes but also more complex structures like dinuclear units. nih.govnih.gov The resulting complexes have been investigated for their potential biological activities, including antibacterial and antifungal properties. mdpi.comnih.gov
Table 1: Examples of Transition Metal Complexes with Picolinic Acid Derivatives
| Metal Ion | Ligand | Structural Features | Reference |
|---|---|---|---|
| Co(II) | Picolinic acid N-oxide | Forms a 1D coordination polymer with 4,4'-bipyridine (B149096) as a co-ligand. | researchgate.net |
| Co(II) | 2-hydroxybenzoate and 4,4'-bipyridine | Forms a 1D zig-zag chain-like coordination polymer. | nih.gov |
| Cu(II) | Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide | Forms a square planar complex. | nih.gov |
| Ni(II) | 5-(3',5'-dicarboxylphenyl) picolinic acid | --- | orientjchem.org |
| Mn(II) | 5-(3',5'-dicarboxylphenyl) picolinic acid | --- | orientjchem.org |
Lanthanide Metal Complexes and Their Intrinsic Luminescent Characteristics
Lanthanide metal complexes are renowned for their unique luminescent properties, which arise from f-f electronic transitions. nih.gov When this compound or similar ligands coordinate to lanthanide ions such as europium(III) and terbium(III), the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelengths. nih.govmdpi.com This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions. nih.gov
The resulting lanthanide complexes often exhibit strong, long-lived, and line-like emission spectra, with Eu(III) complexes typically emitting red light and Tb(III) complexes emitting green light. mdpi.commdpi.com The specific structure of the complex and the coordination environment of the lanthanide ion can significantly influence the luminescence quantum yield and lifetime. nih.govresearchgate.net These luminescent properties make lanthanide complexes containing this compound and related ligands promising for applications in sensing, bio-imaging, and optoelectronic devices. mdpi.comdocumentsdelivered.com
Table 2: Luminescent Properties of Lanthanide Complexes
| Lanthanide Ion | Ligand Type | Emission Color | Key Properties | Reference |
|---|---|---|---|---|
| Eu(III) | Bipyridinedicarboxamide | Red | Exhibits strong photoluminescence. | mdpi.com |
| Tb(III) | Bipyridinedicarboxamide | Green | Shows a high quantum yield. | mdpi.com |
| Eu(III) | 3-thiopheneacetate and 4,4'-dimethyl-2,2'-bipyridine | Red | Dimeric structure with characteristic emission. | researchgate.net |
| Tb(III) | 3-thiopheneacetate and 4,4'-dimethyl-2,2'-bipyridine | Green | Isostructural with the Eu(III) complex. | researchgate.net |
Diorganotin(IV) Complexes Utilizing Related Carboxyphenyl Ligands
Diorganotin(IV) complexes with carboxylate-containing ligands, including those related to this compound, have been synthesized and structurally characterized. These complexes often exhibit a range of coordination numbers and geometries around the tin atom, from four-coordinate tetrahedral to higher-coordinate structures. nih.govmdpi.com The nature of the organic groups attached to the tin atom and the specific carboxylate ligand play a significant role in determining the final structure. sysrevpharm.org
In some cases, diorganotin(IV) complexes can form monomeric species, while in others, they can assemble into polymeric networks through bridging carboxylate groups or other interactions. nih.gov For instance, some diorganotin(IV) complexes with amino acid-derived ligands have been found to exist as five-coordinated mononuclear species in the solid state. nih.gov The study of these complexes is driven by their potential applications in various fields, including as catalysts and as biologically active agents. sysrevpharm.orgmdpi.com Research has also explored the synthesis of heptacoordinated organotin(IV) complexes for potential use in optoelectronic devices. nih.govresearchgate.net
Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The ability of this compound to bridge multiple metal centers makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures are formed through the self-assembly of metal ions and organic linkers.
Hydrothermal and Solvothermal Self-Assembly Methodologies
Hydrothermal and solvothermal methods are widely employed for the synthesis of CPs and MOFs from this compound and its derivatives. nih.gov These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal). The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product. nih.gov
The structure of the resulting CP or MOF can be influenced by various factors, including the reaction temperature, the nature of the metal ion, the metal-to-ligand molar ratio, and the presence of auxiliary ligands or templates. acs.orgmdpi.com For instance, the use of N-donor crystallization mediators can lead to the formation of different structural types, ranging from one-dimensional chains to three-dimensional frameworks. acs.orgrsc.org
One-Dimensional Coordination Polymers (e.g., Zig-zag, Linear, Molecular Box Chains)
One-dimensional (1D) coordination polymers are a common structural motif observed in complexes formed with this compound and related ligands. These 1D chains can exhibit various topologies, including simple linear chains, zig-zag chains, and more complex arrangements like molecular box chains. acs.orgresearchgate.net
The formation of a specific 1D architecture is dictated by the coordination preferences of the metal ion and the bridging mode of the ligand. For example, the use of a Co(II) ion with 2-hydroxybenzoate and 4,4'-bipyridine has been shown to produce a 1D zig-zag chain-like structure. nih.gov Similarly, other picolinic acid-based ligands have been used to construct 1D polymeric zig-zag chains. researchgate.net The interconnection of these 1D chains through weaker interactions, such as hydrogen bonding, can lead to the formation of higher-dimensional supramolecular architectures. researchgate.netresearchgate.net
Two-Dimensional and Three-Dimensional Coordination Networks
The assembly of this compound with various metal ions has led to the formation of both two-dimensional (2D) and three-dimensional (3D) coordination networks. In some instances, the dimensionality of the resulting framework is influenced by the specific metal ion used. For example, the reaction of a tetrasubstituted tetrathiacalix nih.govarene derivative with Co(II)Cl2 results in a 1D coordination polymer, while its reaction with Hg(II)Cl2 produces a 2D grid-like network. nih.gov The structural diversity can range from 2D metal-organic layers to complex 3D metal-organic frameworks. acs.org
The formation of these networks is often achieved under solvothermal conditions. For instance, four new MOFs based on a curved tetracarboxdiimide dicarboxylic acid ligand have been synthesized, displaying structures that include a 2D lattice, a 2-fold interpenetrated 2D structure, a 2D tube-based network, and a 2-fold interpenetrated 3D structure with a 6-connected pcu network. rsc.org Similarly, the use of 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) as a linker has resulted in the assembly of 2D metal-organic layers and 3D MOFs with various topologies such as sql, hcb, and tfk. acs.org
The following table provides examples of MOFs constructed with ligands similar to or including functionalities found in this compound, illustrating the resulting dimensionalities and topologies.
| Ligand | Metal Ion(s) | Dimensionality | Topology | Reference |
| 5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa) | Ni(II) | 2D | sql | rsc.org |
| 5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa) | Zn(II) | 2D | sql | rsc.org |
| 4-(3,5-dicarboxylphenyl) picolinic acid (H3L) | Mn(II), Co(II), Ni(II) | 3D | (4,4) layers interlinked into 3D | nih.gov |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) | Mn(II), Co(II/III), Ni(II), Zn(II) | 2D, 3D | sql, hcb, tfk | acs.org |
| 5-(bis(4-carboxybenzyl)amino)isophthalic acid (H4L) | Zn(II), Mn(II), Pb(II) | 3D | 2-nodal 6-connected net, 4-connected net, 5-connected net | researchgate.net |
| N-phenyl-N′-phenylbicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxdiimide dicarboxylic acid (H2L) | Co(II), Cu(II), Zn(II), Cd(II) | 2D, 3D | 2D lattice, 2-fold interpenetrated 2D, 2D tube-based, 6-connected pcu | rsc.org |
| 4′-(4-n-alkyloxyphenyl)-3,2′:6′,3″-terpyridines | Co(II) | 2D | (4,4) nets | nih.gov |
Mixed-Ligand Systems in MOF Construction with this compound
The incorporation of ancillary or secondary ligands alongside this compound or its derivatives in MOF synthesis introduces another layer of complexity and control over the final architecture. These mixed-ligand systems can significantly influence the resulting structure and properties of the MOF.
For example, the assembly of coordination compounds from 5-(3,4-dicarboxylphenyl)picolinic acid (H3dppa) in the presence of various N-donor supporting ligands like 1,10-phenanthroline (B135089) (phen), 2,2′-biimidazole (H2biim), and 4,4′-bipyridine (4,4′-bipy) has been shown to be a critical factor in the structural diversity of the resulting complexes. rsc.org Similarly, the introduction of secondary aromatic polycarboxylate anions such as biphenyl-3,4′,5-tricarboxylic acid (H3bpt) and 1,3,5-benzenetricarboxylic acid (H3btc) into a Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) system leads to the formation of novel 3D frameworks. rsc.org
The use of flexible dicarboxylate building blocks like 1,3-adamantanediacetic acid in conjunction with 4,4′-bipyridine and various transition metals has also demonstrated the generation of diverse 1D, 2D, and 3D structural features depending on the synthesis solvent. rsc.org This highlights the synergistic effect between the primary ligand, the ancillary ligand, and the reaction conditions in dictating the final MOF structure.
Structural Diversity and Topological Features of MOFs Incorporating this compound
The structural diversity of MOFs derived from this compound and related ligands is a testament to the versatility of this building block in crystal engineering. rsc.orgresearchgate.netnih.gov The resulting frameworks exhibit a wide range of topologies, which are fundamentally influenced by the choice of metal center and the presence of ancillary ligands.
Influence of Metal Centers on Resulting Network Topology
The nature of the metal ion plays a crucial role in determining the final topology of the coordination network. rsc.org Different metal ions possess distinct coordination preferences, including coordination number and geometry, which directly impacts how the organic linkers connect and arrange themselves in space.
For instance, in a series of isomorphous 3D coordination polymers based on 4-(3,5-dicarboxylphenyl) picolinic acid, the metal ions (Mn, Co, Ni) are octahedrally coordinated, leading to the formation of linear trinuclear motifs that are further connected into a (4,4) layer. nih.gov The study of MOFs constructed with a flexible carboxylic acid and 4,4′-bipyridine has shown that different divalent transition metals (Cd, Zn, Mn) lead to MOFs with varied 1D, 2D, and 3D structural features. rsc.org
Role of Ancillary Ligands in Modulating MOF Architecture
Ancillary ligands, also known as coligands or secondary building units, are instrumental in fine-tuning the architecture of MOFs. rsc.org Their size, shape, and coordination ability can direct the assembly process towards specific topologies and dimensionalities.
The use of different N-donor supporting ligands in the synthesis of coordination compounds with 5-(3,4-dicarboxylphenyl)picolinic acid has been shown to be a key factor driving the structural diversity of the resulting products. rsc.org In another example, the introduction of various secondary aromatic polycarboxylate anions into a Co(II)-tpt system resulted in the formation of distinct 3D frameworks, where the polycarboxylate ligands and Co(II) ions form porous frameworks partitioned by the tpt ligands. rsc.org The adaptability of the pyridine-dicarboxylate linker H2pdba, in combination with different ancillary ligands, has led to a variety of structural networks ranging from 2D layers to 3D frameworks with diverse topologies. acs.org
Polymorphism and Structural Variations in Coordination Networks
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in coordination networks. These structural variations can arise from subtle changes in synthesis conditions such as temperature, solvent, or the presence of additives.
For example, a pair of polymorphic zinc(II) coordination polymers were prepared by using different organic additives, resulting in one displaying 1D polymeric zig-zag chains and the other exhibiting 1D triple-stranded ladders. researchgate.net The synthesis of four new MOFs with a curved tetracarboxdiimide dicarboxylic acid under solvothermal conditions also yielded a variety of structures, including different 2D networks and a 3D framework, showcasing structural diversity that can be influenced by the metal ion and reaction conditions. rsc.org
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis of 5-(4-Carboxyphenyl)picolinic Acid and its Coordination Compounds
Spectroscopic methods are fundamental in elucidating the structure of this compound and tracking the changes that occur upon the formation of coordination compounds.
Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule and confirming how a ligand coordinates to a metal center. In the context of this compound and its complexes, specific vibrational frequencies are monitored.
The IR spectrum of the free ligand, this compound, exhibits characteristic absorption bands corresponding to its carboxylic acid and pyridine (B92270) functionalities. The stretching vibration of the C=O bond in the carboxylic acid groups and the C=N and C=C stretching vibrations of the pyridine ring are particularly informative. orientjchem.org
Upon coordination to a metal ion, significant shifts in these vibrational frequencies are observed. The changes in the positions of the carboxylate (COO-) stretching bands (asymmetric and symmetric) can indicate the coordination mode of the carboxylate groups (monodentate, bidentate bridging, or chelating). A shift in the pyridine ring vibrations suggests the involvement of the pyridine nitrogen atom in coordination to the metal center. orientjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
Characteristic IR Bands for this compound and its Metal Complexes
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Observed Changes Upon Coordination |
|---|---|---|
| O-H (Carboxylic Acid) | Broad band, ~3000 cm⁻¹ | Disappearance or significant change upon deprotonation |
| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | Shifts to lower frequencies (asymmetric and symmetric COO⁻ stretches) |
| C=N (Pyridine) | ~1600 cm⁻¹ | Shifts to higher or lower frequencies |
| C=C (Aromatic) | ~1500-1600 cm⁻¹ | Shifts upon coordination |
| M-O | Not present | Appears at lower frequencies |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For diamagnetic complexes of this compound, ¹H and ¹³C NMR are particularly valuable. ajol.info
In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons on the pyridine and phenyl rings. The chemical shifts and coupling patterns of these protons provide a fingerprint of the molecule's structure. chemicalbook.com Upon coordination to a diamagnetic metal ion, such as Zn(II) or Cd(II), changes in the chemical shifts of the protons adjacent to the coordination sites (the pyridine ring and carboxylate groups) are observed. ajol.info This confirms the involvement of these groups in complex formation.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carboxylate carbons and the carbons of the pyridine ring are particularly sensitive to coordination. ajol.info For certain metal complexes, NMR of other active nuclei like ¹⁹F, ¹¹⁹Sn, and ³¹P can be employed, depending on the specific composition of the coordination compound. rsc.org
Illustrative ¹H and ¹³C NMR Data for a Diamagnetic Complex of this compound
| Nucleus | Free Ligand (Illustrative δ, ppm) | Coordinated Ligand (Illustrative δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.5 - 9.0 | Shifted upfield or downfield |
| Carboxylate Carbons | ~165-175 | Shifted upon coordination |
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to monitor the formation of metal complexes. libretexts.org The UV spectrum of this compound is characterized by intense absorption bands arising from π→π* transitions within the aromatic rings. bath.ac.uk
Upon complexation with a transition metal ion, new absorption bands may appear in the visible region of the spectrum. These bands are often due to d-d transitions of the metal electrons or ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgnih.gov The color of the resulting complex is a direct consequence of these electronic transitions. bath.ac.uk The changes in the UV-Vis spectrum upon titration of the ligand with a metal salt can be used to study the stoichiometry and stability of the formed complexes in solution. nih.gov For instance, copper(II) complexes often exhibit a broad d-d transition band in the visible region. orientjchem.org
Typical Electronic Transitions in this compound and its Complexes
| Transition Type | Wavelength Region | Description |
|---|---|---|
| π→π* | UV region (~200-350 nm) | Transitions within the aromatic rings of the ligand. |
| n→π* | UV region | Transition of non-bonding electrons to anti-bonding π* orbitals. |
| d-d transitions | Visible region | Electronic transitions between d-orbitals of the metal center, often weak. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its derivatives. nih.gov It also provides information about the structure through analysis of fragmentation patterns. libretexts.org The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum confirms the molecular formula of the compound. youtube.com
The fragmentation of this compound in the mass spectrometer typically involves the loss of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid groups. libretexts.orgyoutube.com Cleavage of the bond between the phenyl and pyridine rings can also occur. In the case of metal complexes, the mass spectrum can provide evidence for the formation of the complex and its stoichiometry.
Common Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M-H₂O]+ | Loss of a water molecule |
| [M-COOH]+ | Loss of a carboxyl group |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have unpaired electrons. wikipedia.org This makes it an invaluable tool for characterizing paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), or Fe(III). nih.govbhu.ac.in
The ESR spectrum provides information about the electronic environment of the unpaired electron. du.ac.in The g-factor, obtained from the spectrum, is characteristic of the metal ion and its coordination geometry. uoc.gr For example, the ESR spectrum of a Cu(II) complex can distinguish between different geometries, such as distorted octahedral or square planar. researchgate.netethz.ch Hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei (like the metal nucleus or ligand atoms), can provide further details about the structure of the complex and the delocalization of the unpaired electron onto the ligand. ethz.ch
ESR Spectral Parameters for a Typical Paramagnetic Complex
| Parameter | Information Provided |
|---|---|
| g-values (gₓ, gᵧ, g₂) | Information about the electronic structure and symmetry of the metal center. uoc.gr |
Crystallographic Studies for Precise Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. For this compound and its coordination compounds, crystallographic studies provide unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov
These studies have revealed that this compound can act as a versatile ligand, adopting various coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. rsc.orgacs.org The structural information obtained from X-ray crystallography is crucial for understanding the properties and potential applications of these compounds, for example, in the design of metal-organic frameworks (MOFs). researchgate.net The data from crystallographic studies, such as the Cambridge Crystallographic Data Centre (CCDC) deposition numbers, allow for the retrieval and further analysis of these complex structures. researchgate.net
Key Information from Crystallographic Studies
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |
| Coordination Geometry | The arrangement of ligand atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar). libretexts.org |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for systems ranging from small organic molecules to large coordination complexes. DFT calculations can determine optimized molecular geometries, electronic energies, and a host of properties derived from the electron density, including orbital energies, electrostatic potential, and spectroscopic parameters. For 5-(4-carboxyphenyl)picolinic acid, DFT is instrumental in understanding the interplay between its pyridine (B92270) and phenyl rings and the influence of its two carboxylic acid groups.
DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. humanjournals.com Theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound can be calculated and compared with experimental values to confirm structural assignments. researchgate.net Studies on related molecules, such as 2-picolinic acid, have shown that DFT can accurately reproduce experimental chemical shifts, provided an appropriate functional (e.g., B3LYP) and basis set are used. rhhz.netnih.gov Such calculations can also help distinguish between different conformational or tautomeric states in the solid phase or in solution. rhhz.net
Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation for this compound, based on methodologies reported for similar compounds.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) (DFT/GIAO) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
| C2 (Pyridine) | 165.8 | 166.2 | -0.4 |
| C3 (Pyridine) | 125.1 | 124.7 | +0.4 |
| C4 (Pyridine) | 139.5 | 140.1 | -0.6 |
| C5 (Pyridine) | 135.2 | 134.9 | +0.3 |
| C6 (Pyridine) | 150.3 | 150.8 | -0.5 |
| C1' (Phenyl) | 142.0 | 141.5 | +0.5 |
| C2'/C6' (Phenyl) | 127.8 | 128.1 | -0.3 |
| C3'/C5' (Phenyl) | 130.5 | 130.3 | +0.2 |
| C4' (Phenyl) | 133.6 | 133.1 | +0.5 |
| COOH (Pyridine) | 168.9 | 169.5 | -0.6 |
| COOH (Phenyl) | 170.2 | 170.5 | -0.3 |
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). rsc.org TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For conjugated systems like this compound, the key absorptions are generally due to π → π* transitions. researchgate.net Computational studies can reveal how structural modifications or metal coordination affects the HOMO-LUMO energy gap and, consequently, the absorption spectrum. rsc.orgmdpi.com
Table 2: Representative TD-DFT Prediction of Electronic Transitions for this compound (Note: This table is a hypothetical representation based on standard TD-DFT output.)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 315 | 0.58 | HOMO → LUMO (95%) |
| 278 | 0.21 | HOMO-1 → LUMO (78%) |
| 245 | 0.15 | HOMO → LUMO+1 (65%) |
Elucidation of Reaction Mechanisms and Identification of Intermediates
DFT calculations are a powerful asset for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and calculating activation energy barriers. For the synthesis of this compound, which can be prepared through cross-coupling reactions, DFT could be used to:
Model the catalytic cycle of a palladium-catalyzed Suzuki or Stille coupling.
Determine the geometry of transition states for key steps like oxidative addition, transmetalation, and reductive elimination.
Calculate the relative energies of intermediates to assess the most likely reaction pathway.
Molecular Dynamics Simulations for Dynamic Behavior of this compound and its Coordination Systems
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or other molecules. nih.gov
For this compound, MD simulations can be used to explore:
Conformational Flexibility: The molecule has a rotational degree of freedom between the phenyl and pyridine rings. MD simulations can quantify the torsional energy landscape and the preferred conformations in solution.
Solvation: The interaction with solvent molecules (e.g., water) can be studied in detail. Analysis of the simulation, such as calculating radial distribution functions (RDFs), can reveal the structure of the solvation shell around the carboxylic acid groups and the pyridine nitrogen. chemrxiv.org
Aggregation and Self-Assembly: In solution, molecules of this compound may associate through hydrogen bonding. MD simulations can model these association processes and predict the formation of dimers or larger aggregates. nih.gov
Dynamics of Coordination Complexes: When coordinated to a metal center, the entire complex can be simulated. This provides insight into the stability of the coordination bonds, the flexibility of the resulting framework in coordination polymers, and the diffusion of solvent molecules within porous structures. nih.gov
MD simulations rely on force fields (e.g., OPLS, AMBER) to define the potential energy of the system. The choice of force field and solvent model (e.g., SPC/E, TIP3P) is crucial for obtaining accurate results. nih.gov
Table 3: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Description | Purpose |
| Force Field | OPLS-AA | Defines the potential energy function for the molecule's atoms and bonds. |
| Solvent Model | SPC/E | A three-site model for water molecules to simulate an aqueous environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated to ensure adequate sampling. |
Theoretical Studies on Ligand-Metal Interactions and Prediction of Coordination Geometries
This compound is an excellent chelating ligand for metal ions, utilizing the nitrogen atom of the pyridine ring and the oxygen atoms of its two carboxylate groups. Theoretical studies, primarily using DFT, are essential for understanding the nature of these ligand-metal interactions and predicting the resulting coordination geometries. nih.gov
These studies can determine:
Coordination Modes: The ligand can bind to metals in various ways: the picolinate (B1231196) moiety can act as a bidentate N,O-chelate, while the second carboxylate group can remain free, bridge to another metal center, or participate in hydrogen bonding.
Bonding Analysis: The strength and nature of the metal-ligand bonds can be analyzed. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can quantify the degree of covalent and electrostatic character in the coordination bonds. cardiff.ac.uk
Table 4: Predicted Coordination Geometries and Typical Metal-Ligand Bond Distances (Å) from DFT Calculations (Note: Data is representative and based on values from the Cambridge Structural Database and DFT studies on similar complexes.) cardiff.ac.uknih.gov
| Metal Ion | Donor Atom | Typical Bond Distance (Å) | Predicted Coordination Geometry |
| Cu(II) | Pyridine-N | ~2.02 | Distorted Octahedral |
| Cu(II) | Carboxylate-O | ~1.95 | Distorted Octahedral |
| Zn(II) | Pyridine-N | ~2.10 | Tetrahedral / Octahedral |
| Zn(II) | Carboxylate-O | ~2.05 | Tetrahedral / Octahedral |
| Mn(II) | Pyridine-N | ~2.25 | Octahedral |
| Mn(II) | Carboxylate-O | ~2.15 | Octahedral |
| Ni(II) | Pyridine-N | ~2.08 | Octahedral |
| Ni(II) | Carboxylate-O | ~2.04 | Octahedral |
Applications of 5 4 Carboxyphenyl Picolinic Acid and Its Coordination Compounds in Advanced Materials
Catalytic Applications
Coordination compounds derived from 5-(4-carboxyphenyl)picolinic acid have demonstrated potential in various catalytic processes. The unique structural frameworks of these materials, particularly MOFs, provide active sites and porous structures that are conducive to catalytic reactions.
Electrocatalysis, Including Hydrogen Evolution Reaction
While the development of efficient electrocatalysts for reactions like the hydrogen evolution reaction (HER) is a significant area of research in materials science, specific studies detailing the application of coordination compounds based solely on this compound for electrocatalysis or HER are not prominent in the current scientific literature. Research in this area often focuses on other molecular catalysts or materials with different organic linkers. nih.govcsic.esacs.org
Photocatalysis and Photoinduced Processes
Metal-organic frameworks incorporating this compound have been successfully utilized in photocatalytic applications. A notable example involves a composite material where silver (Ag) nanoparticles are supported on a lanthanide-based MOF (Ln-MOF) constructed with this compound (H₂CPA). nih.gov This composite, designated as Ag@Ln-MOF, has shown high efficiency in the catalytic reduction of 4-nitrophenol (B140041). nih.gov In this process, the MOF serves as a robust support for the catalytically active silver nanoparticles, preventing their aggregation and enhancing their performance. The reduction of 4-nitrophenol is a key model reaction in catalysis and is relevant to the treatment of industrial wastewater containing nitroaromatic pollutants.
Heterogeneous Catalysis Using MOF-Based Materials
The use of MOFs as heterogeneous catalysts offers advantages such as high stability, easy separation from the reaction mixture, and recyclability. The Ag@Ln-MOF composite, synthesized from H₂CPA, serves as an excellent example of a heterogeneous catalyst. nih.gov The catalytic reduction of 4-nitrophenol by this material highlights the potential of using H₂CPA-based MOFs as platforms for creating advanced, reusable catalysts. nih.gov The porous nature and high surface area of the MOF framework facilitate the access of reactants to the silver nanoparticle active sites, leading to efficient catalysis. nih.govnih.gov
Sensor Development and Luminescent Sensing
The inherent luminescent properties of lanthanide ions, combined with the antenna effect of organic ligands like this compound, have led to the creation of highly sensitive and selective luminescent sensors. These MOF-based sensors can detect a variety of analytes, from metal ions to organic molecules, often with very low detection limits.
Luminescent Sensors for Metal Ions (e.g., Fe³⁺, MnO₄⁻)
Coordination polymers and MOFs based on this compound have been extensively studied for the detection of ferric ions (Fe³⁺). These materials often exhibit a "turn-off" sensing mechanism, where the luminescence of the framework is quenched upon interaction with Fe³⁺.
New porous anionic lanthanide-MOFs, specifically [Me₂NH₂][Ln(CPA)₂(H₂O)₂] (where Ln = Eu, Gd and H₂CPA = this compound), have been synthesized and shown to detect Fe³⁺ ions with high selectivity and sensitivity in both aqueous and biological environments. nih.gov The europium-based version of this MOF is particularly effective as a luminescent probe. nih.gov Similarly, robust europium(III) coordination polymers derived from a related ligand, 5-((4-carboxyphenyl)ethynyl)picolinate, also demonstrate high selectivity for Fe³⁺ detection through luminescence quenching. nih.govnih.govacs.org The performance of these sensors is often quantified by the Stern-Volmer constant (Ksv), which indicates the quenching efficiency.
While MOFs have been developed to detect anions like permanganate (B83412) (MnO₄⁻), specific examples utilizing this compound as the primary ligand for this purpose are not widely reported in the literature. nih.govresearchgate.net
Table 1: Performance of this compound-Based Luminescent Sensors for Fe³⁺ Detection
| Sensor Material | Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) | Solvent | Reference |
| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂]¹ | Fe³⁺ | 471 M⁻¹ | - | Water | nih.govnih.gov |
| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH² | Fe³⁺ | 706 M⁻¹ | - | Water | nih.govnih.gov |
| [Me₂NH₂][Eu(CPA)₂(H₂O)₂]³ | Fe³⁺ | High Sensitivity | - | Water | nih.gov |
| Hollow Spherical Tb-MOFs⁴ | Fe³⁺ | 9.5 x 10⁻⁴ M⁻¹ | 0.80 µM | DMF | nih.gov |
¹ L¹ = 5-((4-carboxyphenyl)ethynyl)picolinate ² L² = 5,5′-(ethyne-1,2-diyl)dipicolinate ³ CPA = 5-(4-carboxyphenyl)picolinate ⁴ Ligand used was 1,3,5-benzenetricarboxylic acid, presented for context on Tb-MOF performance.
**7.2.2. Detection of Organic Analytes (e.g., Antibiotics, Amino Acids, Pesticides, Nitroexplosives, NO₂) **
The versatility of MOFs constructed from this compound and its derivatives extends to the detection of various organic molecules, particularly nitroaromatic compounds, which are common components of explosives.
Europium(III) coordination polymers based on the 5-((4-carboxyphenyl)ethynyl)picolinate ligand have proven to be selective luminescent sensors for nitroaromatic compounds. nih.govnih.govacs.org These sensors exhibit a significant quenching of their luminescence in the presence of molecules like nitrobenzene (B124822). nih.govnih.govacs.org The Stern-Volmer constants for nitrobenzene detection by two such polymers have been reported as 150 M⁻¹ and 160 M⁻¹, respectively. nih.govnih.govacs.org Furthermore, the catalytic reduction of 4-nitrophenol by the Ag@Ln-MOF composite, built with H₂CPA, also underscores the strong interaction between these frameworks and nitroaromatic analytes. nih.gov
While the broader field of MOF-based sensors has produced materials capable of detecting other organic analytes such as antibiotics rsc.orgnih.gov, amino acids nih.govrsc.org, and pesticides rsc.orgnih.gov, specific examples that employ this compound as the linker are not extensively documented. The development of sensors for these specific targets using this particular ligand remains an area for future exploration. There is currently no significant research available on the use of these specific coordination compounds for the detection of nitrogen dioxide (NO₂).
Table 2: Performance of Picolinate-Based Luminescent Sensors for Nitroaromatic Compounds
| Sensor Material | Analyte | Quenching Constant (Ksv) | Reference |
| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂]¹ | Nitrobenzene | 150 M⁻¹ | nih.govnih.gov |
| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH² | Nitrobenzene | 160 M⁻¹ | nih.govnih.gov |
¹ L¹ = 5-((4-carboxyphenyl)ethynyl)picolinate ² L² = 5,5′-(ethyne-1,2-diyl)dipicolinate
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| H₂CPA | This compound |
| CPA | 5-(4-Carboxyphenyl)picolinate |
| L¹ | 5-((4-Carboxyphenyl)ethynyl)picolinate |
| L² | 5,5′-(ethyne-1,2-diyl)dipicolinate |
| Ag | Silver |
| Fe³⁺ | Ferric ion |
| MnO₄⁻ | Permanganate ion |
| 4-nitrophenol | 4-Nitro-1-hydroxybenzene |
| Nitrobenzene | Nitrobenzene |
| NO₂ | Nitrogen dioxide |
| Eu | Europium |
| Gd | Gadolinium |
| Tb | Terbium |
| H₂TDC | 2,5-Thiophenedicarboxylic acid |
| H₃BTC | 1,3,5-Benzenetricarboxylic acid |
Mechanisms of Optical Sensing and Signal Transduction
Coordination compounds derived from this compound hold considerable promise for the development of optical sensors. The luminescence properties of these materials can be exquisitely sensitive to the presence of specific analytes, enabling their detection. The mechanisms underlying this sensing capability are diverse and sophisticated, often involving intricate processes of energy transfer and electronic interactions.
The general principle of optical sensing with these coordination compounds relies on changes in their photoluminescent behavior upon interaction with a target molecule. nih.govnih.gov These changes can manifest as an enhancement ("turn-on") or a quenching ("turn-off") of the luminescence intensity, or a shift in the emission wavelength. mdpi.com Several mechanisms can be responsible for these responses:
Photoinduced Electron Transfer (PET): In this mechanism, the analyte can either donate an electron to the excited state of the luminescent framework or accept an electron from it. This electron transfer process can quench the luminescence of the material, providing a "turn-off" signal for detection. mdpi.com
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore (the coordination compound) to a suitable acceptor molecule (the analyte). This energy transfer is distance-dependent and can lead to quenching of the donor's fluorescence and, in some cases, sensitized emission from the acceptor.
Coordination Modulation (CM): The direct coordination of an analyte to the metal centers within the framework can alter the coordination environment and, consequently, the electronic structure of the material. This can significantly impact the luminescent properties, leading to either quenching or enhancement of the emission.
Inner Filter Effect (IFE): This mechanism occurs when the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the luminescent coordination compound. The analyte effectively competes for the excitation light or re-absorbs the emitted light, leading to a decrease in the observed luminescence intensity.
The specific design of the coordination compound, including the choice of the metal ion and the functional groups on the this compound ligand, can be tailored to favor a particular sensing mechanism and achieve high selectivity and sensitivity for a target analyte. researchgate.net
Gas Adsorption and Separation Technologies
Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker are of significant interest for gas adsorption and separation applications. tue.nl The porous nature of these materials, with high surface areas and tunable pore sizes, makes them ideal candidates for capturing and storing various gases.
Carbon Dioxide and Methane (B114726) Adsorption Capabilities
The capture of carbon dioxide (CO2) and methane (CH4) is crucial for addressing climate change and for natural gas purification. MOFs based on this compound can be designed to exhibit high selectivity and capacity for these gases. The presence of functional groups within the pores, such as the nitrogen atom in the picolinic acid ring and the carboxylic acid groups, can enhance the affinity for CO2 through specific interactions like hydrogen bonding and dipole-quadrupole interactions. researchgate.net
Computational studies and experimental data on analogous systems suggest that MOFs with open metal sites and polar functional groups can significantly enhance CO2 uptake. researchgate.netnih.gov The design of MOFs using this compound allows for the potential creation of tailored pore environments that can effectively discriminate between CO2 and other gases like CH4 and nitrogen (N2). nih.gov
Table 1: Comparative Adsorption Data for Selected MOFs (Illustrative)
| MOF | Gas | Adsorption Capacity (mmol/g) at 298 K | Selectivity (CO2/CH4) |
| MOF-A | CO2 | Data not available for this specific ligand | Data not available |
| MOF-A | CH4 | Data not available for this specific ligand | Data not available |
| MOF-B | CO2 | Data not available for this specific ligand | Data not available |
| MOF-B | CH4 | Data not available for this specific ligand | Data not available |
Hydrogen Storage Capacity and Performance
Hydrogen (H2) is a clean and sustainable energy carrier, but its efficient storage remains a significant technological challenge. MOFs offer a promising solution for physisorptive hydrogen storage at lower pressures and higher temperatures compared to traditional methods. mit.edursc.org The key to high hydrogen storage capacity in MOFs lies in maximizing the surface area and optimizing the pore size and shape to enhance the interaction between the H2 molecules and the framework. ucl.ac.ukd-nb.infonih.gov
While specific data for MOFs from this compound is limited, research on similar carboxylate-based MOFs indicates that high surface areas and the presence of unsaturated metal centers can lead to significant hydrogen uptake. nih.gov The design flexibility offered by this ligand could allow for the creation of MOFs with optimal characteristics for hydrogen storage.
Moisture Adsorption and Dehumidification Applications
The control of humidity is essential in various industrial processes and for human comfort. MOFs have shown great potential for water adsorption and dehumidification due to their high porosity and the ability to tailor their hydrophilic/hydrophobic nature. rsc.orgmdpi.comberkeley.edu The presence of polar functional groups in this compound, such as the carboxylic acids and the pyridine (B92270) nitrogen, suggests that MOFs derived from it could exhibit significant water adsorption capacity.
The mechanism of water adsorption in MOFs can range from reversible pore filling to irreversible structural changes, depending on the framework's stability. rsc.org For dehumidification applications, a material with a high water uptake at low relative humidity and the ability to be regenerated with minimal energy input is desirable. tue.nlresearchgate.net The tunability of MOFs based on this compound could allow for the development of materials with optimized water adsorption properties for specific dehumidification needs.
Other Functional Material Applications
Beyond sensing and gas separation, coordination compounds of this compound are being explored for other advanced functional material applications, particularly in the realm of optoelectronics.
Optoelectronic Materials, Including White-Light-Emitting Systems
The development of efficient and stable white-light-emitting (WLE) materials is crucial for next-generation solid-state lighting. MOFs are attractive candidates for creating single-component WLE materials, which can overcome some of the limitations of current multi-component phosphor systems. rsc.orgnih.gov The luminescence in these MOFs can originate from the organic ligand, the metal center, or a combination of both through energy transfer processes. researchgate.net
By carefully selecting the metal ions (e.g., lanthanides like Eu3+ and Tb3+ or d10 metals like Zn2+) and utilizing the inherent luminescence of the this compound ligand, it is possible to generate emission across the visible spectrum, resulting in white light. rsc.orgfrontiersin.org The strategy often involves co-doping with different emissive metal ions or encapsulating luminescent guest molecules within the MOF structure to achieve the desired color balance. nih.gov The rigid framework of the MOF can also help to enhance the quantum efficiency and thermal stability of the luminescent species.
Supramolecular Assemblies for Advanced Materials Design
The design of advanced materials through supramolecular assembly relies on the precise control of non-covalent interactions to organize molecular components into well-defined, functional architectures. The organic ligand this compound is an exemplary building block for this purpose. Its inherent structural features—a rigid biphenyl-like core, two carboxylic acid groups, and a pyridine nitrogen atom—provide multiple, directionally specific points for intermolecular recognition. These functional groups facilitate the formation of robust and predictable supramolecular synthons, primarily through hydrogen bonding and π-π stacking interactions.
The assembly process is driven by molecular recognition between complementary building blocks, leading to the formation of ordered networks. nih.gov The carboxylic acid groups on this compound are potent hydrogen bond donors and acceptors, capable of forming strong O-H···O bonds with other acid molecules or O-H···N bonds with the pyridine nitrogen. nih.gov This leads to the creation of diverse and stable hydrogen-bonding networks, such as chains or rings, which extend the dimensionality of the resulting material. nih.gov
Furthermore, the two aromatic rings in the ligand's structure are prone to engaging in π-π stacking interactions. These interactions, while weaker than covalent bonds, are crucial in stabilizing the crystal packing and directing the formation of one-, two-, or three-dimensional structures. nih.goveiu.edu The interplay between strong, directional hydrogen bonds and weaker, delocalized π-π stacking allows for the construction of intricate and highly ordered supramolecular frameworks.
By coordinating with various metal ions, this compound can form a vast array of coordination polymers and metal-organic frameworks (MOFs). The choice of the metal center, its coordination geometry, and the presence of ancillary ligands can precisely control the final structure's dimensionality and topology. rsc.org Research on the closely related isomer, 4-(3-carboxyphenyl)picolinic acid, has demonstrated that such ligands can produce structures ranging from discrete 0D monomers to complex 3D frameworks. rsc.org This structural diversity is a direct result of the ligand's flexibility in coordination and the variety of non-covalent interactions it can support. rsc.org
For instance, discrete monomeric complexes can self-assemble through hydrogen bonding to form complex 3D supramolecular networks. rsc.org Similarly, 1D coordination polymer chains can be further linked by these non-covalent forces to create 2D sheets or 3D frameworks. rsc.org This hierarchical approach to material design, from molecular building block to coordination polymer to final supramolecular architecture, is a hallmark of crystal engineering.
The table below summarizes the types of supramolecular structures that can be anticipated from assemblies involving dicarboxylic acid ligands like this compound, based on established principles and findings from analogous systems.
| Structural Archetype | Primary Driving Interaction(s) | Resulting Dimensionality | Potential Properties |
| Hydrogen-Bonded Organic Framework (HOF) | O-H···O and O-H···N Hydrogen Bonds | 1D, 2D, or 3D | Porosity, Gas Storage, Proton Conduction |
| Metal-Organic Framework (MOF) | Metal-Ligand Coordination, Hydrogen Bonds | 2D or 3D | High Porosity, Catalysis, Luminescence, Sensing |
| Coordination Polymer | Metal-Ligand Coordination, π-π Stacking | 1D, 2D, or 3D | Magnetic Properties, Luminescence |
| Discrete Molecular Complex | Metal-Ligand Coordination | 0D (Extended to 3D via H-bonds) | Luminescence, Building Blocks for Larger Structures |
Detailed research into a structural isomer has yielded a variety of coordination compounds with diverse network topologies and interesting physical properties. rsc.org The findings highlight how the interplay between the metal ion and the ligand dictates the final architecture and function.
The following table presents selected research findings on coordination compounds synthesized with the analogous ligand 4-(3-carboxyphenyl)picolinic acid, illustrating the potential for generating advanced materials. rsc.org
| Metal Ion | Ancillary Ligand | Network Dimensionality | Network Topology | Observed Properties |
| Ni(II), Co(II) | None | 2D | fes | Magnetic Behavior |
| Co(II) | 2,2′-bipyridine | 1D → 2D (via H-bonds) | gek1 | Magnetic Behavior |
| Zn(II) | 2,2′-bipyridine | 1D | 2C1 | Luminescence |
| Zn(II) | 1,10-phenanthroline (B135089) | 1D → 3D (via H-bonds) | srs | Luminescence |
| Cd(II) | 1,10-phenanthroline | 3D | Unique | Luminescence |
These examples underscore the versatility of carboxyphenyl picolinic acid derivatives as building blocks. rsc.org By carefully selecting the metal node and ancillary ligands, it is possible to fine-tune the resulting supramolecular assembly to create advanced materials with targeted properties, such as specific magnetic behaviors or tailored luminescent responses. rsc.orgresearchgate.net
Chemical Modification and Structure Property Relationships of Derivatives
Synthesis of Novel Derivatives and Analogues of 5-(4-Carboxyphenyl)picolinic Acid
The synthesis of new derivatives based on the this compound scaffold is a key step in the development of functional materials. This involves a variety of organic reactions aimed at modifying the picolinic acid and carboxyphenyl moieties or introducing new heterocyclic and aromatic groups.
Variation of Substitution Patterns on Picolinic Acid and Carboxyphenyl Moieties
The functionalization of the picolinic acid and carboxyphenyl rings of this compound allows for the systematic tuning of the ligand's properties. Various substituents can be introduced to modulate the electronic and steric environment of the molecule.
For instance, a general approach to synthesizing 5-substituted picolinic acid compounds involves the fermentation of a microorganism, followed by chemical modification of the isolated products. This method can yield derivatives with substituents such as dihydroxypropyl groups on the pyridine (B92270) ring. Subsequent chemical modifications can convert these hydroxyl groups into acetoxy or halo-substituted benzoyloxy groups, and the carboxylic acid group can be transformed into esters, amides, or nitriles google.com.
Another strategy involves the direct modification of the picolinic acid backbone. For example, the introduction of a trifluoromethyl group at the 5-position of picolinic acid has been achieved through the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with butyllithium (B86547) nih.gov. This electron-withdrawing group can significantly alter the coordination properties of the resulting ligand.
The following table summarizes some examples of synthesized 5-substituted picolinic acid derivatives, showcasing the variety of achievable modifications.
| Parent Compound | Substituent at R¹ and R² | Substituent at R³ | Resulting Derivative | Reference |
| 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate | H | Methoxycarbonyl | Methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate | google.com |
| 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate | Acetyl, H | Methoxycarbonyl | Methyl 5-(1-acetoxy-2-hydroxypropyl)-2-pyridinecarboxylate | google.com |
| 2-bromopyridine | - | Carboxylic acid | Picolinic acid | wikipedia.org |
| 2-bromo-5-(trifluoromethyl)pyridine | - | Carboxylic acid | 5-(Trifluoromethyl)picolinic acid | nih.gov |
Incorporation of Diverse Heterocyclic and Aromatic Functional Groups (e.g., Pyrazolyl, Pyrazinyl, Furanyl)
The incorporation of additional heterocyclic and aromatic functional groups into the this compound structure can lead to ligands with novel coordination geometries and functionalities. While direct synthesis of such derivatives of this compound is not extensively reported, analogous synthetic strategies for creating substituted pyrazoles, pyrazines, and furans can be envisioned.
Pyrazolyl Derivatives: The synthesis of pyrazole-containing ligands can be achieved through condensation reactions. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a common method for constructing pyrazolo[1,5-a]pyrimidines nih.gov. A similar approach could be adapted to link a pyrazole (B372694) moiety to the this compound backbone, potentially by functionalizing the carboxyphenyl ring with a suitable precursor for pyrazole synthesis. A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory potency against xanthine (B1682287) oxidoreductase nih.gov.
Pyrazinyl Derivatives: Substituted pyrazines can be synthesized through various organic reactions. For instance, a series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were synthesized to explore their potential as HIV-1 integrase inhibitors nih.gov. The synthetic strategies employed in such studies could be adapted to introduce a pyrazinyl group onto the this compound framework.
Furanyl Derivatives: The synthesis of furan-containing compounds can be accomplished through methods like Suzuki coupling. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid was prepared via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis mdpi.com. This methodology could be applied to couple a furan (B31954) ring to the picolinic acid or carboxyphenyl moiety of the target molecule. A one-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide has also been reported, showcasing another potential route for creating furan-functionalized ligands umich.edu.
The table below illustrates potential synthetic strategies for incorporating these heterocyclic groups.
| Heterocyclic Group | Potential Synthetic Strategy | Key Reactants/Intermediates | Reference for Analogy |
| Pyrazolyl | Condensation reaction | 5-aminopyrazoles, β-dicarbonyl compounds | nih.gov |
| Pyrazinyl | Multi-step synthesis involving cyclization | Substituted pyrazole precursors | nih.gov |
| Furanyl | Suzuki coupling followed by hydrolysis | Bromo-functionalized precursor, boronic acid derivative | mdpi.com |
Elucidation of Structure-Property Relationships in Derivatized Systems
Understanding the relationship between the structure of this compound derivatives and the properties of the materials they form is fundamental for designing functional systems. This involves correlating ligand features with coordination behavior and examining the impact of substituents on material properties like luminescence and catalytic activity.
Correlation between Ligand Structural Features and Coordination Behavior
The coordination behavior of this compound and its derivatives is dictated by the nature and position of their functional groups. The picolinic acid moiety typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group wikipedia.org. The carboxyphenyl group provides an additional coordination site, allowing for the formation of higher-dimensional structures like coordination polymers and MOFs.
The introduction of different substituents can influence the coordination in several ways:
Steric Hindrance: Bulky substituents near the coordination sites can affect the geometry of the resulting metal complex and may lead to the formation of specific isomers nih.gov.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bond.
Studies on related picolinic acid derivatives have shown that even small changes in substituents can induce significant conformational changes, which in turn dictate the supramolecular assembly through a balance of intermolecular interactions nih.gov. The crystal structures of metal complexes with various picolinic acid derivatives reveal that the coordination environment of the metal ion (e.g., octahedral, distorted octahedral) is highly dependent on the ligand's structure nih.govorientjchem.org.
The following table summarizes the expected impact of structural features on coordination behavior.
| Structural Feature | Effect on Ligand | Impact on Coordination Behavior | Reference for Principle |
| Bulky Substituents | Increased steric hindrance | Alters complex geometry, may favor specific isomers | nih.gov |
| Electron-Withdrawing Groups | Decreased electron density on coordinating atoms | Weakens metal-ligand bond | nih.gov |
| Electron-Donating Groups | Increased electron density on coordinating atoms | Strengthens metal-ligand bond | - |
| Flexible Linkers | Increased conformational freedom | Allows for diverse coordination modes and network topologies | nih.gov |
Impact of Substituent Effects on Tunable Material Properties (e.g., Luminescence, Catalytic Activity)
The properties of materials derived from this compound, particularly MOFs, can be tuned by modifying the ligand structure.
Luminescence: The luminescence of MOFs can be influenced by both the metal center and the organic ligand. Introducing substituents onto the aromatic rings of the ligand can modify the energy levels of its molecular orbitals, thereby tuning the emission wavelength of the resulting MOF. For example, the introduction of electron-rich or electron-deficient groups can shift the emission to longer or shorter wavelengths, respectively. The presence of specific functional groups can also lead to quenching or enhancement of luminescence. For instance, the fluorescence intensity of some MOFs is found to be quenched in the presence of certain metal ions researchgate.net.
Catalytic Activity: The catalytic properties of MOFs are highly dependent on the nature of the active sites, which can be the metal nodes, the organic ligands, or both. By functionalizing the this compound ligand with catalytically active groups, it is possible to create MOFs with enhanced or novel catalytic activities. For example, introducing acidic or basic sites can create solid acid or base catalysts. Studies on related systems have shown that the electronic nature of substituents on the ligand can influence the catalytic activity of the corresponding metal complexes in reactions such as alcohol racemization [].
The table below provides examples of how substituent effects can be used to tune material properties.
| Property | Substituent Effect | Mechanism | Potential Application |
| Luminescence | Electron-donating/-withdrawing groups | Alters ligand-to-metal or metal-to-ligand charge transfer energies | Fluorescent sensors, solid-state lighting |
| Catalytic Activity | Introduction of acidic/basic functional groups | Creates specific active sites within the MOF structure | Heterogeneous catalysis |
| Catalytic Activity | Electron-donating/-withdrawing groups | Modulates the electronic properties of the metal center | Fine-tuning of catalytic efficiency |
Conclusion and Future Research Directions
Synthesis of Key Research Findings for 5-(4-Carboxyphenyl)picolinic Acid in Academic Context
This compound, a derivative of picolinic acid, has emerged as a significant building block in the field of crystal engineering and materials science. rsc.org Its rigid structure, containing both a picolinate (B1231196) and a carboxylate functional group, allows for the construction of diverse and complex supramolecular architectures, including metal-organic frameworks (MOFs). rsc.orgrsc.org
Research has demonstrated that this compound, with the chemical formula C13H9NO4, serves as a versatile ligand in the self-assembly of coordination polymers. rsc.orgnih.gov The specific structure and properties of the resulting materials are influenced by factors such as the choice of metal ion, the deprotonation state of the acid, and the presence of ancillary ligands. rsc.orgrsc.org Studies have reported the synthesis of various coordination compounds with metals like manganese, nickel, copper, zinc, cobalt, and cadmium, leading to structures ranging from discrete 0D complexes to 1D chains, 2D layers, and complex 3D frameworks. rsc.orgrsc.org
The resulting materials have shown potential in applications such as photocatalysis, with some nickel(II) coordination polymers exhibiting notable activity in the degradation of model dye pollutants like methylene (B1212753) blue. rsc.org Furthermore, the magnetic properties of some of these compounds have been investigated, revealing both antiferromagnetic and ferromagnetic interactions between adjacent metal centers. rsc.org The luminescent properties of certain zinc-based compounds have also been a subject of study. rsc.org
Identification of Unexplored Research Avenues and Emerging Concepts
While significant progress has been made in understanding the coordination chemistry of this compound, several research avenues remain largely unexplored. The full potential of this compound in the design of functional materials is yet to be realized.
Emerging concepts and unexplored areas include:
Systematic Exploration of Metal Nodes: A comprehensive investigation into the use of a wider range of metal ions, including lanthanides and precious metals, could lead to the discovery of MOFs with novel topologies and functionalities.
Post-Synthetic Modification: The functional groups on the ligand offer opportunities for post-synthetic modification, which could be used to tailor the properties of the resulting materials for specific applications, such as gas storage, separation, and catalysis.
Mixed-Ligand Systems: The systematic introduction of other organic linkers with different geometries and functionalities alongside this compound could lead to the formation of highly complex and multifunctional MOFs.
Biomedical Applications: Given that picolinic acid and its derivatives have been investigated for various biological activities, exploring the potential of this compound and its metal complexes in areas like drug delivery and bio-imaging presents a promising research direction. ontosight.ainih.gov For instance, some porphyrin derivatives have been synthesized for potential use as photosensitizers in photodynamic therapy. nih.gov
Sensing Applications: The design of MOFs based on this ligand for the selective sensing of small molecules, ions, and biomolecules is an area with significant potential. The inherent luminescence of some of the zinc complexes could be exploited for this purpose. rsc.org
Future Potential for Advanced Functional Materials Design and Application
The unique structural characteristics of this compound position it as a highly promising candidate for the design of next-generation advanced functional materials. The ability to fine-tune the resulting structures through synthetic control opens up a vast design space for materials with tailored properties.
Future potential applications include:
Advanced Catalysis: The development of robust and highly active heterogeneous catalysts for a variety of organic transformations and electrocatalytic processes, such as the oxygen reduction reaction, is a key area of interest. rsc.org
Gas Storage and Separation: MOFs derived from this ligand could be designed to exhibit high porosity and selective gas uptake, making them suitable for applications in carbon capture, hydrogen storage, and the separation of industrially relevant gas mixtures.
Luminescent Materials: The development of novel phosphors for applications in solid-state lighting, displays, and chemical sensing is a promising direction, building upon the observed luminescence in some of the synthesized zinc-based frameworks. rsc.org
Magnetic Materials: Further exploration of the magnetic properties of coordination polymers based on this ligand could lead to the design of new molecule-based magnets with interesting and potentially useful magnetic ordering phenomena. rsc.org
Herbicidal Applications: Research into related picolinic acid derivatives has shown potential for herbicidal activity. mdpi.com This suggests a possible, though currently unexplored, avenue for the application of this compound derivatives in agriculture.
Q & A
Q. Advanced
- Fluorescence Spectroscopy : To monitor ligand-to-metal energy transfer in MOFs and quantify sensing efficiency .
- X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination environments in complexes.
- Scanning Electron Microscopy (SEM) : Visualizes MOF morphology and porosity.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with biomolecules (e.g., zinc finger proteins) .
How do structural modifications influence its stability and reactivity?
Advanced
The biphenyl backbone and dual functional groups confer thermal stability (decomposition >300°C via TGA) and pH-dependent solubility. Under acidic conditions, protonation of the carboxylate group reduces metal-binding capacity, while alkaline conditions promote deprotonation, enhancing coordination. Stability in aqueous environments is critical for biomedical applications; encapsulation in MOFs or polymeric matrices mitigates hydrolysis .
What are the challenges in reconciling conflicting data on its biological activity?
Advanced
While structurally similar picolinic acid derivatives exhibit antiviral or neuroprotective effects , direct studies on this compound are scarce. Contradictions arise from variations in assay conditions (e.g., cell lines, dosage). Researchers must standardize in vitro models (e.g., human primary cells vs. immortalized lines) and validate findings with orthogonal assays (e.g., CRISPR knockouts to confirm target engagement). Meta-analyses of high-throughput screening data can prioritize pathways for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
